molecular formula C15H14FN3O3 B4672712 N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea

Cat. No. B4672712
M. Wt: 303.29 g/mol
InChI Key: JZVNJIAQNLSUNW-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea, also known as FNUR, is a chemical compound that has been widely used in scientific research. It is a member of the urea family of compounds and has been synthesized to investigate its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. By inhibiting these enzymes, N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cells, it has also been shown to have anti-inflammatory effects. N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea is its versatility. It can be used in a variety of research applications, including medicinal chemistry, cancer research, and inflammation research. However, there are also limitations to its use. N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea is a relatively new compound, and there is still much to learn about its properties and potential applications. Additionally, it can be difficult to synthesize and purify, which can limit its use in certain research applications.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea. One area of interest is in the development of new cancer therapies. N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea has shown promise as a potential drug candidate, and further research may lead to the development of new cancer treatments. Additionally, there is interest in further investigating the anti-inflammatory properties of N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea, as it may have potential applications in the treatment of inflammatory diseases such as arthritis. Finally, there is interest in developing new synthesis methods for N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea that may make it more accessible for research purposes.

Scientific Research Applications

N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea has been used in a variety of scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. N-(4-fluorobenzyl)-N'-(2-methyl-4-nitrophenyl)urea has been shown to have activity against a variety of cancer cell lines, and it has also been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-10-8-13(19(21)22)6-7-14(10)18-15(20)17-9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVNJIAQNLSUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-methyl-4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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